molecular formula C21H23N7O B2471349 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide CAS No. 1421468-21-4

4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide

Cat. No.: B2471349
CAS No.: 1421468-21-4
M. Wt: 389.463
InChI Key: JQVBQJFSLACLLU-UHFFFAOYSA-N
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Description

4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide is a complex organic compound that features a pyrimidine ring, a pyridine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(o-tolyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.

    Attachment of the pyridine ring: This step might involve nucleophilic substitution reactions.

    Formation of the piperazine ring: This can be synthesized through cyclization reactions.

    Coupling reactions: The final step often involves coupling the piperazine ring with the pyrimidine and pyridine rings using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Possible applications in the development of new pharmaceuticals, particularly for targeting specific biological pathways.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins or nucleic acids, altering their function. This could involve binding to active sites, inhibiting enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide
  • 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)-N-(p-tolyl)piperazine-1-carboxamide

Uniqueness

The unique combination of the pyrimidine, pyridine, and piperazine rings, along with the specific substitution pattern, might confer unique biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methylphenyl)-4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O/c1-16-6-2-3-7-17(16)25-21(29)28-12-10-27(11-13-28)20-14-19(23-15-24-20)26-18-8-4-5-9-22-18/h2-9,14-15H,10-13H2,1H3,(H,25,29)(H,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVBQJFSLACLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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